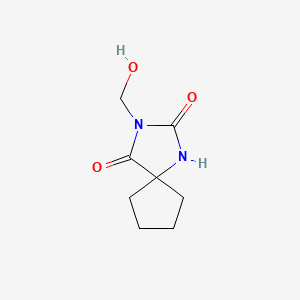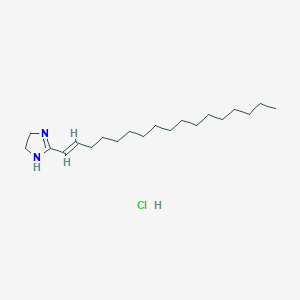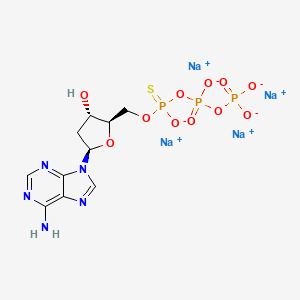
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- is a derivative of 3-Hydroxyanthranilic acid, which is an intermediate in the metabolism of tryptophan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- typically involves the esterification of 3-Hydroxyanthranilic acid followed by silylation. The esterification can be achieved using methanol in the presence of an acid catalyst. The silylation step involves the reaction of the methyl ester with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions usually include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 3-Hydroxyanthranilic acid.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinolinic acid derivatives, 3-Hydroxyanthranilic acid, and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its role in the kynurenine pathway, which is involved in the metabolism of tryptophan.
Medicine: Research indicates its potential in extending lifespan and improving immune function in model organisms like C. .
Industry: Its antioxidant properties make it useful in preventing the autoxidation of oils and powders.
Wirkmechanismus
The mechanism of action of 3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- involves its role in the kynurenine pathway. It acts as a substrate for the enzyme 3-hydroxyanthranilic acid dioxygenase (HAAO), leading to the production of quinolinic acid. This pathway is crucial for maintaining cellular redox homeostasis and regulating immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyanthranilic acid: The parent compound, involved in similar biochemical pathways.
Quinolinic acid: A downstream product in the kynurenine pathway.
6,7,4’-Trihydroxyisoflavone: Another antioxidant compound with different structural properties.
Eigenschaften
Molekularformel |
C14H25NO3Si2 |
|---|---|
Molekulargewicht |
311.52 g/mol |
IUPAC-Name |
methyl 2-(trimethylsilylamino)-3-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C14H25NO3Si2/c1-17-14(16)11-9-8-10-12(18-20(5,6)7)13(11)15-19(2,3)4/h8-10,15H,1-7H3 |
InChI-Schlüssel |
UYMIAYAYSHDMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


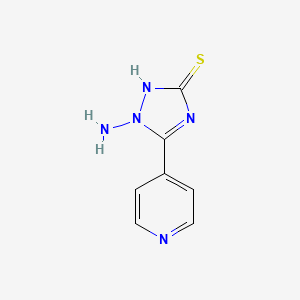

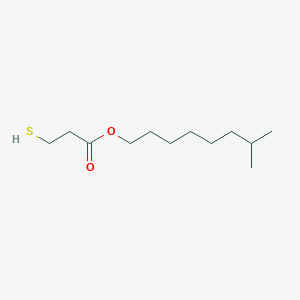

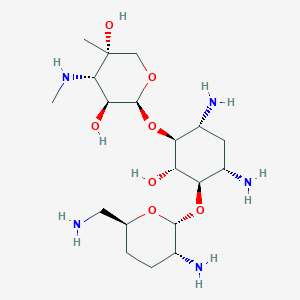
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)
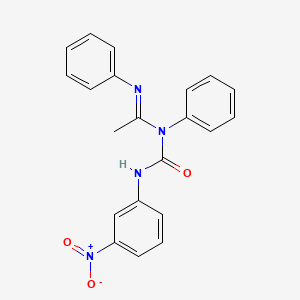

![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
